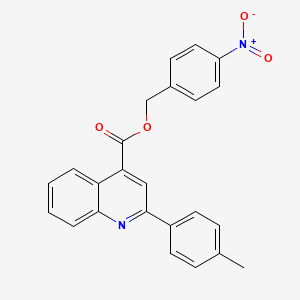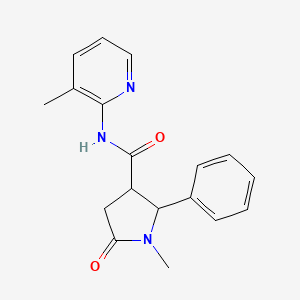![molecular formula C19H14ClN3OS B6043589 6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B6043589.png)
6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol is a complex organic compound that features a quinoline core substituted with a phenyl group, a chlorine atom, and a sulfanyl group linked to a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the chlorine atom. The sulfanyl group is then attached to the quinoline core, and finally, the imidazole moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinolin-2-ol: Lacks the imidazole and sulfanyl groups.
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol: Lacks the chlorine atom.
6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinolin-2-ol: Lacks the phenyl group.
Uniqueness
The presence of the imidazole moiety and the sulfanyl group in 6-chloro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
6-chloro-3-(1-methylimidazol-2-yl)sulfanyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-23-10-9-21-19(23)25-17-16(12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(17)24/h2-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYYFUXPXVBTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B6043516.png)

![4-(3,4-dihydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043527.png)


![2-{1-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043561.png)
![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6043568.png)
![2-[(2E)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B6043576.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6043581.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6043586.png)
![2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6043587.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B6043592.png)
![methyl 1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6043609.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole](/img/structure/B6043615.png)
